molecular formula C13H14N2O B11887322 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11887322
M. Wt: 214.26 g/mol
InChI Key: JUQGSTPAVLYTKV-UHFFFAOYSA-N
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Description

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is a compound that features an indole ring fused with a pyrrolidine ring and an aldehyde functional group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in acetic acid, nitro compounds in sulfuric acid.

Major Products Formed

    Oxidation: 2-(1H-Indol-5-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(1H-Indol-5-yl)pyrrolidine-1-methanol.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the aldehyde group and the fusion of the indole and pyrrolidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : this compound
  • CAS Number :

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety is known for its role in modulating neurotransmitter systems and influencing cancer cell proliferation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
  • Receptor Modulation : It may act as a ligand for certain receptors, altering their activity and downstream signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction via caspases
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro assays indicate effectiveness against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The findings indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Evaluation : A recent evaluation highlighted the compound's efficacy against resistant strains of S. aureus, suggesting its potential role in developing new antimicrobial therapies .
  • Mechanistic Insights : Research has elucidated that the compound's interaction with the Bcl-2 family proteins leads to increased apoptosis in cancer cells, providing a mechanistic basis for its anticancer activity .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(1H-indol-5-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H14N2O/c16-9-15-7-1-2-13(15)11-3-4-12-10(8-11)5-6-14-12/h3-6,8-9,13-14H,1-2,7H2

InChI Key

JUQGSTPAVLYTKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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